molecular formula C25H33N3O3 B283334 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Cat. No. B283334
M. Wt: 423.5 g/mol
InChI Key: YKLVSTIZNZRQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as BIPB, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. BIPB belongs to the class of benzamides and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the cleavage of proteins. 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by inhibiting the activation of NF-κB signaling pathway. In addition, 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is also stable under various conditions, making it suitable for long-term storage. However, 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has some limitations, including its high cost and limited availability. In addition, the mechanism of action of 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is not fully understood, which may limit its applications in some research areas.

Future Directions

For the research on 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide include investigating its potential as a therapeutic agent, elucidating its mechanism of action, and evaluating its pharmacokinetics and pharmacodynamics in animal models.

Synthesis Methods

The synthesis of 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves multiple steps, including the condensation of 4-isobutyryl-1-piperazinecarboxylic acid with 2-(4-aminophenyl)benzoic acid, followed by the reaction with butyl chloroformate to obtain 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. The synthesis of 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been reported in the literature, and the purity of the compound can be confirmed using various analytical techniques, such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

4-butoxy-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H33N3O3/c1-4-5-18-31-21-12-10-20(11-13-21)24(29)26-22-8-6-7-9-23(22)27-14-16-28(17-15-27)25(30)19(2)3/h6-13,19H,4-5,14-18H2,1-3H3,(H,26,29)

InChI Key

YKLVSTIZNZRQAC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C

Origin of Product

United States

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